molecular formula C7H5IN2OS2 B13143996 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol

Cat. No.: B13143996
M. Wt: 324.2 g/mol
InChI Key: FQGQJTIBDXPPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting sulfoxides back to sulfides.

    Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is unique due to its thienopyrimidine structure, which imparts distinct chemical and biological properties. The presence of the iodine atom and the methylthio group further enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5IN2OS2

Molecular Weight

324.2 g/mol

IUPAC Name

5-iodo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5IN2OS2/c1-12-7-9-5(11)4-3(8)2-13-6(4)10-7/h2H,1H3,(H,9,10,11)

InChI Key

FQGQJTIBDXPPKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=CS2)I)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.